(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-(3-methyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPOMBZIGUJIZ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846687-41-9 | |
| Record name | (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-1,2,3-triazole.
Addition Reaction: The triazole is then subjected to an addition reaction with an appropriate chiral epoxide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing batch reactors to control the reaction conditions precisely.
Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone.
Reduction: Formation of (1S)-1-(1-methyl-1,2-dihydro-1H-1,2,3-triazol-5-yl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Structural Overview
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 127.14 g/mol
- CAS Number : 1846687-41-9
The structure features a triazole ring, which is known for its biological activity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol may exhibit similar effects. The compound's ability to inhibit fungal growth is attributed to its interaction with fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
Antimicrobial Properties
Studies have shown that triazole derivatives can possess significant antimicrobial activity. The incorporation of the (1-methyl-1H-1,2,3-triazol) moiety enhances the compound's ability to combat various bacterial strains. This property is particularly important in the development of new antibiotics amid rising antibiotic resistance.
Plant Growth Regulators
This compound has potential as a plant growth regulator. Its application can enhance plant resilience against environmental stressors and improve crop yield. Research indicates that triazole compounds can modulate plant hormone levels, leading to improved growth and development.
Pest Control
The compound's bioactivity suggests potential use in pest control formulations. Triazoles can affect the nervous systems of pests, providing a mechanism for controlling agricultural pests without harming beneficial insects.
Polymer Chemistry
In materials science, this compound can serve as a cross-linking agent in polymer synthesis. The presence of the triazole ring allows for enhanced thermal stability and mechanical properties in polymeric materials.
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds through hydrogen bonding can improve the durability and performance of coatings applied in various industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole derivatives, focusing on substituents, functional groups, molecular properties, and synthesis/structure determination methods.
Structural and Physical Properties
Table 1: Key Properties of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol and Analogs
*Calculated based on molecular formula.
Key Observations:
- The (S)-alcohol group in the target compound introduces chirality, which may influence biological activity or crystallinity compared to achiral analogs like the ketone () or oxime ().
- Functional Group Impact: Alcohol vs. Amine: The target’s hydroxyl group (polar, hydrogen-bond donor) contrasts with the amine in , which is protonatable and may enhance solubility in acidic environments. Ketone vs. Alcohol: The ketone in lacks hydrogen-bonding capability, reducing polarity compared to the target compound.
Structural Determination:
- X-ray Crystallography : Programs like SHELXL () and WinGX/ORTEP () are widely used for refining crystal structures of triazole derivatives. For example, and confirmed structures via single-crystal X-ray diffraction .
- Spectroscopy : NMR (¹H, ¹³C) is critical for verifying substituent positions and purity, as demonstrated for and .
Biological Activity
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its significance in pharmaceutical research.
The molecular formula of this compound is CHNO, with a molecular weight of 113.14 g/mol. The compound features a triazole ring which is crucial for its biological activity.
Enzyme Inhibition
Research indicates that triazole derivatives can act as inhibitors for various enzymes. Specifically, this compound has shown potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme involved in numerous physiological processes including acid-base balance and respiration. Inhibition studies suggest that this compound may bind effectively to the active site of CA-II, thereby blocking its activity .
Antimicrobial Properties
Triazole compounds are widely recognized for their antimicrobial properties. Studies have reported that this compound exhibits significant activity against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies demonstrated that it could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). The IC values obtained were higher than 100 µM, suggesting moderate activity; however, further optimization could enhance its efficacy .
Study on DprE1 Inhibition
A notable study investigated the inhibition of DprE1 (Decaprenylphosphoryl-beta-D-ribose 2'-oxidase), a target for tuberculosis treatment. Although this study focused on different triazole derivatives, it provides insights into the structural characteristics necessary for effective enzyme inhibition. Compounds similar to this compound showed promising inhibitory effects with IC values ranging from 2.2 to 3.0 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, and how can regioselectivity be ensured?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Reacting a terminal alkyne with an azide precursor (e.g., 1-methyl-1H-1,2,3-triazole-5-azide) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form the triazole ring.
- Post-functionalization to introduce the ethanol group, often via reduction of a ketone intermediate (e.g., using NaBH₄).
- Regioselectivity in triazole formation is ensured by the CuAAC mechanism, which favors 1,4-disubstituted triazoles. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the stereochemistry (S-configuration) and substituent positions. The methyl group on the triazole and the chiral center in ethanol are diagnostic (e.g., δ ~2.5 ppm for triazole-CH₃, δ ~4.0 ppm for -OH).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (expected m/z ~168.09 [M+H]⁺).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration. Data collection at low temperature (e.g., 100 K) improves accuracy. WinGX/ORTEP can visualize anisotropic displacement parameters .
Q. How can the compound’s solubility and stability be assessed under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents (DMSO, ethanol, water) via UV-Vis spectroscopy or gravimetric analysis. The methyl group enhances lipophilicity, but the hydroxyl group improves aqueous solubility at physiological pH.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., oxidation of -OH) can be identified using LC-MS .
Advanced Research Questions
Q. How can structural contradictions between computational models and crystallographic data be resolved?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths/angles. Compare with X-ray data (e.g., C-N bond lengths in the triazole ring).
- Use SHELXL’s TWIN and BASF commands to refine twinned crystals if discrepancies arise from lattice disorders. Cross-validate with solid-state NMR or Raman spectroscopy to confirm hydrogen-bonding networks .
Q. What strategies are recommended for studying the compound’s interactions with microbial enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., fungal CYP51) on a sensor chip. Measure binding affinity (KD) via real-time association/dissociation kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding. Pre-saturate the compound in DMSO (<1% v/v) to avoid solvent interference.
- Molecular Dynamics Simulations : Use GROMACS to model triazole-enzyme interactions, focusing on H-bonding with active-site residues .
Q. How can enantiomeric purity be validated during asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures.
- Optical Rotation : Measure [α]D²⁵ (expected positive rotation for S-configuration).
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and calculated VCD spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
